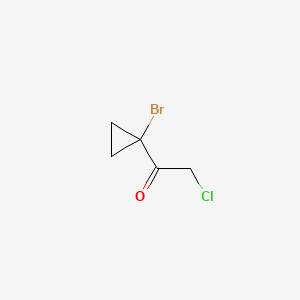

1-(1-Bromocyclopropyl)-2-chloroethan-1-one

Description

Significance of Halogenated Cyclopropyl (B3062369) Ketones

The significance of halogenated cyclopropyl ketones in modern organic chemistry is multifaceted:

Access to Diverse Molecular Scaffolds: Ring-opening reactions of these compounds, driven by the release of the inherent strain of the three-membered ring, provide access to a wide array of acyclic and heterocyclic systems that would be challenging to synthesize through other means.

Stereocontrolled Transformations: The rigid framework of the cyclopropane (B1198618) ring can allow for highly stereoselective reactions, enabling the synthesis of complex molecules with precise three-dimensional arrangements of atoms.

Precursors to Bioactive Molecules: The structural motifs accessible from halogenated cyclopropyl ketones are found in numerous natural products and pharmaceutically active compounds.

The table below summarizes some of the key transformations and resulting molecular scaffolds accessible from halogenated cyclopropyl ketones.

| Transformation | Reagent/Condition | Resulting Scaffold | Significance |

| Nucleophilic Ring Opening | Nucleophiles (e.g., alkoxides, amines) | Functionalized acyclic ketones | Access to linear chains with diverse functional groups. |

| Reductive Ring Opening | Reducing agents (e.g., NaBH4, LiAlH4) | Halogenated homoallylic alcohols | Versatile intermediates for further functionalization. |

| Rearrangement Reactions | Lewis or Brønsted acids | Substituted cyclopentenones | Formation of five-membered rings, a common motif in natural products. |

| Cross-Coupling Reactions | Palladium or other transition metal catalysts | Arylated or vinylated cyclopropyl ketones | C-C bond formation to build molecular complexity. |

Contextualizing 1-(1-Bromocyclopropyl)-2-chloroethan-1-one (B6248991) in Synthetic Methodologies

This compound is an α,α'-dihalogenated ketone, a class of compounds known for their rich and diverse reactivity. The presence of two different halogens on either side of the carbonyl group offers the potential for selective and sequential reactions.

This specific molecule can be viewed as a precursor to a variety of other functional groups and molecular architectures. For instance, it is a potential substrate for the Favorskii rearrangement, a well-established reaction of α-halo ketones that leads to carboxylic acid derivatives. wikipedia.orgorganicreactions.orgresearchgate.netadichemistry.comnumberanalytics.com In the case of α,α'-dihaloketones, this rearrangement can yield α,β-unsaturated carboxylic acids. adichemistry.com

The synthetic potential of this compound is further highlighted by the distinct reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more labile and susceptible to nucleophilic attack or oxidative addition to a metal center than the C-Cl bond. This difference could be exploited to achieve chemoselective transformations, where one halogen reacts while the other remains intact for subsequent functionalization.

Overview of Prior Academic Research on Related Structural Motifs

While specific research on this compound is scarce, a wealth of academic literature exists on related structural motifs, providing a solid foundation for predicting its chemical behavior.

α-Halo Ketones: The chemistry of α-halo ketones is a cornerstone of organic synthesis. Their reactions are extensively studied and include nucleophilic substitutions, eliminations, and rearrangements. libretexts.orglibretexts.org The acid-catalyzed halogenation of ketones is a fundamental method for their preparation. libretexts.orgyoutube.com

Cyclopropyl Ketones: The synthesis and reactivity of cyclopropyl ketones have been a subject of intense research. Their ability to undergo ring-opening reactions under various conditions makes them powerful synthetic intermediates. nih.gov For example, the reaction of aryl cyclopropyl ketones in photocatalytic [3+2] cycloadditions has been reported to produce cyclopentanes. nih.gov

α,α'-Dihalo Ketones: Research on α,α'-dihalo ketones has revealed their utility in the synthesis of heterocycles and other complex molecules. The differential reactivity of the two halogen atoms is often a key feature in their synthetic applications. For instance, the reaction of α-chloro-α′-bromo ketones with chloromethyllithium has been reported as a synthetic route to these compounds. rsc.org

The study of these related structural motifs provides a predictive framework for the synthesis and reactivity of this compound. It is anticipated that this compound would be a versatile intermediate, capable of undergoing a variety of transformations to yield a diverse range of molecular structures. Further research into this specific molecule is warranted to fully elucidate its synthetic potential.

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrClO |

|---|---|

Molecular Weight |

197.46 g/mol |

IUPAC Name |

1-(1-bromocyclopropyl)-2-chloroethanone |

InChI |

InChI=1S/C5H6BrClO/c6-5(1-2-5)4(8)3-7/h1-3H2 |

InChI Key |

AMLXZMGFFUXQPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)CCl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Bromocyclopropyl 2 Chloroethan 1 One

Strategic Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For 1-(1-bromocyclopropyl)-2-chloroethan-1-one (B6248991), several logical disconnections can be proposed to devise potential synthetic routes.

Disconnection 1 (Cα-Cl Bond): The most straightforward disconnection is the bond between the α-carbon and the chlorine atom. This functional group interconversion (FGI) points to the immediate precursor, 1-(1-bromocyclopropyl)ethan-1-one . The forward reaction would be an α-halogenation of this ketone.

Disconnection 2 (Acyl-Cyclopropyl C-C Bond): A carbon-carbon bond disconnection between the carbonyl group and the cyclopropyl (B3062369) ring suggests two synthons: a "1-bromocyclopropyl" carbanion equivalent and an "acetyl" cation equivalent. In practice, this could translate to the reaction of a 1-bromocyclopropyl organometallic reagent with an acetylating agent like acetyl chloride.

Disconnection 3 (Cyclopropane Ring Formation): The three-membered ring can be disconnected to reveal an open-chain precursor. This approach considers an intramolecular cyclization. A plausible precursor would be a dihalogenated linear ketone, such as a 1,3-dihalo-4-pentanone derivative, which could undergo an intramolecular Favorskii-type reaction or simple nucleophilic substitution to form the cyclopropyl ring.

Disconnection 4 (C-Br Bond on Ring): Another FGI approach involves disconnecting the carbon-bromine bond on the cyclopropyl ring. This leads to 1-(cyclopropyl)-2-chloroethan-1-one as a precursor, which would require a selective bromination on the tertiary carbon of the cyclopropyl ring—a potentially challenging step.

Based on these approaches, the most synthetically viable strategy appears to be the α-chlorination of a pre-formed 1-(1-bromocyclopropyl)ethan-1-one precursor.

Direct Synthetic Routes to this compound

Direct routes focus on the construction of the target molecule from readily accessible precursors through a sequence of reliable reactions.

The introduction of a chlorine atom at the α-position of a ketone is a common and well-studied transformation. nih.gov This reaction can be catalyzed by either acid or base. wikipedia.org

Under acidic conditions, the ketone tautomerizes to its enol form, which is the nucleophilic species that attacks the halogen (e.g., Cl₂, Br₂, I₂). libretexts.orgmasterorganicchemistry.com The rate of reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. libretexts.orgopenstax.org Acid-catalyzed halogenation is generally preferred for achieving mono-halogenation, as the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower. wikipedia.org

In contrast, base-catalyzed α-halogenation proceeds through an enolate intermediate. openochem.org The presence of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.orgopenochem.org

Therefore, a proposed synthesis for this compound would involve the reaction of the precursor ketone, 1-(1-bromocyclopropyl)ethan-1-one, with a suitable chlorinating agent under acidic conditions to ensure mono-chlorination at the α-carbon. libretexts.org A similar industrial process is used for the synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240) from cyclopropyl methyl ketone using chlorine gas and a catalyst. google.com

Table 1: Common Reagents for Alpha-Chlorination of Ketones

| Chlorinating Agent | Catalyst/Solvent | Typical Conditions | Reference |

| Chlorine (Cl₂) | Acetic Acid | Room temperature | openstax.org |

| Sulfuryl Chloride (SO₂Cl₂) | Methanol / Ethyl Acetate | 0-30 °C | nih.gov |

| N-Chlorosuccinimide (NCS) | p-Toluenesulfonic acid | Reflux in solvent | N/A |

This table presents generalized conditions and may require optimization for the specific substrate.

The synthesis of the key precursor, 1-(1-bromocyclopropyl)ethan-1-one , is critical. This can be achieved through several functional group transformations. A plausible route starts from 1-bromocyclopropanecarboxylic acid . researchgate.net This acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The resulting 1-bromocyclopropanecarbonyl chloride can then be reacted with an organometallic reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), to yield the desired ketone precursor.

The synthesis of 1-bromocyclopropanecarboxylic acid itself has been reported starting from inexpensive γ-butyrolactone through a sequence of bromination and cyclization reactions. researchgate.net

The formation of the substituted cyclopropane (B1198618) ring is a key architectural challenge. One effective method is the intramolecular cyclization of a linear precursor. A patent describes the synthesis of the related 1-acetyl-1-chlorcyclopropane from 3,5-dichloro-2-pentanone in the presence of a base. google.com This reaction proceeds via an intramolecular nucleophilic substitution, where an enolate formed at one end of the molecule attacks the carbon bearing a halogen at the other end, closing the three-membered ring. A similar strategy could be employed for the bromo-analogue by starting with a precursor like 5-bromo-3-chloro-2-pentanone .

Alternative methods for synthesizing the bromocyclopropyl group include:

The Hunsdiecker reaction, where silver cyclopropanecarboxylate (B1236923) is treated with bromine to yield bromocyclopropane . wikipedia.org

Substitution reactions on aminocyclopropane in the presence of a bromide source. google.com

Exploration of Catalytic Systems and Reaction Condition Optimization

Optimizing reaction conditions and employing catalytic systems are crucial for improving yield, selectivity, and process efficiency.

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) across the phase boundary to react with the other substrate.

PTC is particularly useful for reactions involving bases, such as the intramolecular cyclization of dihalo-ketones to form cyclopropyl ketones. google.com In the synthesis of 1-acetyl-1-chlorcyclopropane, PTC has been used to facilitate the reaction between the organic substrate (3,5-dichloro-2-pentanone) and an aqueous base, improving the yield compared to non-catalyzed methods. google.com This methodology is directly applicable to the synthesis of the 1-bromocyclopropyl moiety.

Table 2: Examples of Phase Transfer Catalysts

| Catalyst Class | Specific Example |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride (TEBAC) |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide |

| Crown Ethers | 18-Crown-6 |

This table lists common phase transfer catalysts that could be screened for optimizing cyclization or substitution reactions.

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

There is no available scientific literature detailing the use of transition metal catalysis for the formation of carbon-carbon or carbon-heteroatom bonds in the synthesis of this compound. While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis and are frequently employed in the construction of complex molecules, including those with cyclopropyl and α-haloketone motifs, specific applications to this target compound have not been reported in accessible literature.

General methodologies often utilizing catalysts based on palladium, copper, rhodium, or gold for cross-coupling, carbonylation, or cyclopropanation reactions are well-documented for other substrates. However, without specific studies on this compound, any discussion of potential catalytic cycles, ligand effects, or reaction conditions would be speculative and fall outside the scope of this focused article.

Reactivity and Mechanistic Studies of 1 1 Bromocyclopropyl 2 Chloroethan 1 One

Reactivity Profiles of the Carbonyl Functionality in 1-(1-Bromocyclopropyl)-2-chloroethan-1-one (B6248991)

The carbonyl group in a ketone is a primary site for chemical reactions, characterized by its electrophilic carbon atom. In this compound, the reactivity of the carbonyl group is influenced by both electronic and steric factors.

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate as the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com

The general mechanism for nucleophilic addition to a ketone is as follows:

The nucleophile attacks the partially positive carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide by a solvent or a weak acid yields the final alcohol product.

In the case of this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) on adjacent carbons is expected to enhance the electrophilicity of the carbonyl carbon. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the bulky 1-bromocyclopropyl group may introduce steric hindrance, potentially slowing the rate of attack by larger nucleophiles. The trigonal planar geometry of the carbonyl group allows for nucleophilic attack from either face, which can lead to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition at the Carbonyl Center

| Factor | Influence on this compound |

| Electronic Effects | The electron-withdrawing chloro and bromo groups increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. |

| Steric Effects | The 1-bromocyclopropyl group provides steric hindrance, which may impede the approach of bulky nucleophiles. |

| Nucleophile Strength | Strong nucleophiles (e.g., Grignard reagents, organolithium reagents) will react readily, while weaker nucleophiles may require acid catalysis. |

Condensation and Related Carbonyl Reactions

Condensation reactions of ketones involve the reaction of the carbonyl group with a nucleophile, typically an amine derivative, to form a new carbon-nitrogen double bond. These reactions proceed through a nucleophilic addition mechanism followed by the elimination of a water molecule. For example, primary amines react with ketones to form imines (Schiff bases).

The reactivity of this compound in condensation reactions would be subject to the same electronic and steric considerations as nucleophilic addition. The enhanced electrophilicity of the carbonyl carbon would favor the initial nucleophilic attack by the amine. However, steric hindrance from the cyclopropyl (B3062369) group could influence the reaction rate.

Investigations into the Reactivity of the Alpha-Chlorine Atom

The chlorine atom at the α-position to the carbonyl group is a key reactive site in this compound. Its reactivity is significantly enhanced compared to a typical alkyl chloride due to the presence of the adjacent carbonyl group. nih.govyoutube.com

The α-carbon in α-haloketones is highly susceptible to nucleophilic substitution. nih.gov

S(_N)2 Mechanism: This is the most probable nucleophilic substitution pathway for this compound. The electron-withdrawing carbonyl group stabilizes the transition state of an S(_N)2 reaction, thereby increasing the reaction rate. youtube.com This stabilization occurs through the overlap of the developing p-orbital on the α-carbon with the π-system of the carbonyl group. youtube.com The reaction proceeds with an inversion of configuration at the α-carbon. The rate of S(_N)2 reactions on α-haloketones can be thousands of times faster than on corresponding alkyl halides. youtube.com

S(_N)1 Mechanism: An S(_N)1 mechanism is unlikely for this compound. The formation of a primary carbocation at the α-position is energetically unfavorable. Furthermore, the adjacent carbonyl group would destabilize a neighboring carbocation due to its electron-withdrawing nature. youtube.com

S(_N)2' Mechanism: This mechanism involves nucleophilic attack at the carbonyl oxygen, followed by rearrangement. It is not a direct substitution at the α-carbon and is less common for simple α-haloketones like the one .

Table 2: Comparison of Reactivity in S(_N)2 Reactions

| Substrate | Relative Rate | Rationale |

| Alkyl Chloride | 1 | Standard reactivity. |

| α-Chloroketone | Significantly > 1 | The carbonyl group stabilizes the transition state through conjugation, accelerating the reaction. youtube.com |

Elimination Reactions (E1, E2) Leading to Unsaturated Systems

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of a strong, sterically hindered base. These reactions would lead to the formation of 1-(1-bromocyclopropyl)ethen-1-one, an α,β-unsaturated ketone.

E2 Mechanism: The E2 mechanism is a one-step process where a base removes a proton from the β-carbon (in this case, the methyl group attached to the carbonyl is considered the α'-position, and there are no β-hydrogens on the chloroethyl side) while the leaving group (chloride) departs simultaneously. wikipedia.org For an E2 reaction to occur, a proton on the carbon adjacent to the α-carbon would be required. In this compound, there are no protons on the carbon bearing the cyclopropyl group. Therefore, a standard E2 elimination is not possible. However, if there were protons on the α'-carbon (the cyclopropyl ring), an enolate could be formed, but this would not lead to the elimination of the chloride.

E1 Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. saskoer.calibretexts.org As discussed previously, the formation of a primary carbocation at the α-position is highly unfavorable, making the E1 pathway unlikely. wikipedia.orglibretexts.org

Given the structure, elimination reactions to form a C=C double bond involving the α-chloro position are not feasible in a straightforward manner.

A notable rearrangement reaction of α-halo ketones is the Favorskii rearrangement . This reaction occurs when an α-halo ketone with an enolizable proton is treated with a base. The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative.

For this compound, a Favorskii-type rearrangement could potentially be initiated by the deprotonation at the α'-position (the cyclopropyl methine proton, if it were present). However, the target molecule has a quaternary carbon at the α'-position, meaning there are no enolizable protons on the cyclopropyl side. Therefore, a classic Favorskii rearrangement is not possible for this specific structure.

Other rearrangement pathways could be initiated through the formation of a carbocation, but as established, this is an unfavorable process. nih.govresearchgate.net Lewis acid catalysis could potentially induce rearrangements involving the cyclopropyl ring, possibly leading to ring-opened products. nih.govresearchgate.net Such reactions often proceed through bicyclobutonium-like intermediates. nih.gov

Mechanistic Insights into the Reactivity of the 1-Bromocyclopropyl Ring

The reactivity of the 1-bromocyclopropyl moiety in this compound is a focal point of its chemical behavior. The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the electronic effects of the bromine atom and the adjacent carbonyl group, dictates the course of its reactions. Mechanistic studies on analogous cyclopropyl ketones provide a framework for understanding the transformations of this specific compound.

Electrophilic and Nucleophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring possess partial π-character, rendering them susceptible to attack by both electrophiles and nucleophiles, leading to ring-opening.

Electrophilic Ring-Opening: In the presence of Lewis acids or protic acids, the carbonyl oxygen of the ketone can be activated, facilitating the cleavage of a cyclopropyl C-C bond. This process typically generates a carbocationic intermediate. For this compound, protonation or coordination of a Lewis acid to the carbonyl oxygen would enhance the electrophilicity of the cyclopropane ring. Subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropyl ring would lead to a stabilized carbocation. The presence of the bromine atom at C1 would influence the regioselectivity of this cleavage. The resulting carbocation can then be trapped by a nucleophile. For instance, in the presence of a halide source, this could lead to the formation of a 1,3-dihalo- or 1,5-dihalo-ketone derivative depending on the bond that is cleaved and the subsequent rearrangement.

Nucleophilic Ring-Opening: The 1-bromocyclopropyl ring is also prone to nucleophilic attack, which can proceed through different mechanisms. Strong nucleophiles can attack one of the methylene (B1212753) carbons of the cyclopropane ring in an SN2-like fashion, inducing ring-opening. Alternatively, nucleophilic addition to the carbonyl group can be followed by a rearrangement that facilitates the opening of the cyclopropane ring. nih.gov For example, organometallic reagents can add to the carbonyl group, and the resulting alkoxide could trigger the ring-opening. The regioselectivity of the ring-opening would be influenced by the steric and electronic properties of the nucleophile and the substitution pattern on the cyclopropane ring. In the case of this compound, the presence of the electron-withdrawing bromine atom can influence the site of nucleophilic attack.

| Reaction Type | Activating Agent/Nucleophile | Intermediate | Potential Product Type |

| Electrophilic Ring-Opening | Lewis Acid (e.g., ZnCl₂) | Carbocation | γ-Halogenated silyl (B83357) enol ether nih.gov |

| Nucleophilic Ring-Opening | Organocuprates ((alkyl)₂Cu(CN)Li₂) | Alkoxide | Ring-opened ketone |

Thermal and Photochemical Transformations of the Cyclopropane System

Thermal Transformations: The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to thermal rearrangements. At elevated temperatures, this compound could potentially undergo ring-opening to form an enone or undergo rearrangements involving the migration of the bromine atom. The specific pathway would be dependent on the reaction conditions. For instance, thermal isomerization to a more stable, less strained isomer is a possibility.

Photochemical Transformations: Aryl cyclopropyl ketones are known to undergo a variety of photochemical reactions. nih.govnih.gov Upon irradiation with UV light, the ketone can be excited to a singlet or triplet state. This excited state can then undergo several transformations. One common pathway is the formation of a diradical intermediate through homolytic cleavage of one of the cyclopropyl C-C bonds. This diradical can then undergo further reactions, such as hydrogen abstraction or rearrangement.

Another important photochemical process is the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, which proceeds through a one-electron reduction of the ketone to a radical anion. nih.gov This radical anion then undergoes ring-opening to form a distonic radical anion which can then react with an alkene. nih.gov For this compound, photochemical activation could lead to the formation of a radical intermediate, which could then undergo a variety of transformations, including elimination of a halogen atom or rearrangement.

| Transformation | Conditions | Key Intermediate | Potential Outcome |

| Thermal | High Temperature | - | Isomerization, Ring-opening |

| Photochemical | UV light, Photocatalyst | Excited state, Diradical, Radical anion | Cycloaddition, Rearrangement |

Rearrangements Involving the Cyclopropyl Moiety (e.g., Cyclopropylcarbinyl-Homoallyl Rearrangements)

A hallmark of the reactivity of cyclopropyl systems is the facile rearrangement of cyclopropylcarbinyl intermediates to their homoallylic counterparts. nih.govchemrxiv.orgrsc.org If a positive charge, radical, or anion is generated on the carbon atom attached to the cyclopropyl ring, a rapid rearrangement can occur.

In the context of this compound, the formation of a cyclopropylcarbinyl cation could be initiated by the departure of the bromide ion with Lewis acid assistance, or by protonation of the carbonyl group followed by ring-opening. This highly unstable cation would rapidly rearrange to a more stable homoallylic cation. The resulting homoallylic cation could then be trapped by a nucleophile, leading to the formation of a variety of products. nih.govchemrxiv.org The stereochemistry of the starting material can influence the stereochemical outcome of the rearrangement, although loss of stereoselectivity can occur through competing rearrangement pathways. chemrxiv.org

The relative energies of the cyclopropylcarbinyl and homoallyl cations, as well as the activation barriers for their interconversion, are influenced by the substituents on the cyclopropyl ring and the carbon bearing the charge. chemrxiv.org The presence of the chloroacetyl group will also play a role in the stability of these intermediates.

Interplay and Competition Between Multiple Reactive Centers in this compound

A key feature of the reactivity of this compound is the presence of multiple reactive centers, which leads to competition between different reaction pathways. nih.gov The molecule possesses several electrophilic sites:

The carbonyl carbon: Susceptible to nucleophilic attack.

The α-carbon bearing the chlorine atom: A classic site for SN2 reactions.

The carbon of the cyclopropyl ring bearing the bromine atom: Can be attacked by nucleophiles, leading to substitution or ring-opening.

The methylene carbons of the cyclopropyl ring: Can be attacked by strong nucleophiles.

The outcome of a reaction with a given nucleophile will depend on the relative reactivity of these sites. For example, a soft nucleophile might preferentially attack the α-carbon, leading to substitution of the chlorine atom, while a hard nucleophile might favor attack at the carbonyl carbon. The reaction conditions, such as the solvent and temperature, will also play a crucial role in determining the selectivity of the reaction.

Furthermore, the initial reaction at one site can influence the reactivity of the other sites. For instance, nucleophilic addition to the carbonyl group could be followed by an intramolecular reaction involving either the chloro or bromo substituent, potentially leading to the formation of heterocyclic compounds.

Kinetic and Thermodynamic Parameters Governing Transformations

The distribution of products in the reactions of this compound is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible, allowing for the equilibration of the products. In this case, the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. This is the thermodynamic product. wikipedia.orglibretexts.org

In the context of the cyclopropylcarbinyl-homoallyl rearrangement, the initially formed product may be the kinetic product, resulting from the attack of a nucleophile on the initially formed carbocation. However, if the reaction is reversible, this may rearrange to a more stable thermodynamic product. The relative stabilities of the possible products will depend on factors such as steric hindrance and the nature of the substituents.

| Parameter | Governs | Favored Conditions |

| Activation Energy (Ea) | Reaction Rate (Kinetics) | Low Temperature, Short Reaction Time |

| Gibbs Free Energy (ΔG) | Product Stability (Thermodynamics) | High Temperature, Long Reaction Time |

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. These methods provide insights into stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the conformational landscape of molecules like this compound.

To determine the most stable conformations, researchers would typically perform a systematic scan of the potential energy surface by rotating the dihedral angles, particularly around the C-C single bond connecting the cyclopropyl and carbonyl groups, and the C-C bond of the chloroethyl group. For each conformation, the geometry would be optimized to find the local energy minimum. The relative energies of these conformers would indicate their population distribution at thermal equilibrium. Key parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers would be calculated.

Table 1: Hypothetical DFT-Calculated Energetic Profile of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (syn-periplanar) | 2.5 |

| B | 60° (syn-clinal) | 1.0 |

| C | 120° (anti-clinal) | 0.0 |

| D | 180° (anti-periplanar) | 3.0 |

Note: This table is illustrative and represents the type of data that would be generated from DFT studies.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain highly accurate electronic energies and properties. These calculations would refine the geometries and relative energies of the conformers predicted by DFT. Furthermore, ab initio methods are crucial for accurately describing the electronic structure, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are vital for predicting the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

To investigate reaction mechanisms involving this compound, such as nucleophilic substitution or rearrangement, chemists would perform potential energy surface (PES) scans. This involves systematically changing the coordinates corresponding to the breaking and forming of bonds to map the energy landscape from reactants to products. These scans help identify the lowest energy path and locate the approximate structures of transition states.

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the identified transition state is the correct one for the reaction of interest and provides a detailed picture of the molecular geometry changes that occur along the reaction pathway.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, key predictable parameters would include:

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. The frequencies and intensities of vibrational modes, such as the C=O stretch, C-Br stretch, and C-Cl stretch, would be determined.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated and compared to experimental spectra to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insight into the molecule's UV-Vis absorption spectrum.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Carbonyl (C=O) Stretch Freq. (cm⁻¹) | 1715 | 1720 |

| ¹³C Chemical Shift (C=O) (ppm) | 198.5 | 200.1 |

| ¹H Chemical Shift (CH₂Cl) (ppm) | 4.15 | 4.20 |

Note: This table illustrates how theoretical data would be compared against experimental findings.

Lack of Specific Research Data for this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on the chemical compound this compound. While the principles of theoretical and computational chemistry are well-established for analyzing molecules, it appears that this particular compound has not been the subject of published research in the areas of bonding analysis, reactivity indices, or molecular dynamics simulations.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested in the article outline for the following sections:

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Without published studies, any attempt to generate content for these sections would be hypothetical and would not meet the required standards of scientific accuracy and reliance on verifiable research.

To provide context on what such an analysis would entail if data were available, a general overview of these computational methods is presented below.

Theoretical and Computational Chemistry Approaches to 1 1 Bromocyclopropyl 2 Chloroethan 1 One

Analysis of Bonding and Reactivity Indices (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

An analysis of bonding and reactivity indices helps in predicting how a molecule will interact with other chemical species. Key components of this analysis include Frontier Molecular Orbitals and Electrostatic Potential Maps.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. fiveable.melibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. fiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. fiveable.me A smaller gap suggests that the molecule is more reactive. For this compound, a computational analysis would calculate the energies and visualize the spatial distribution of these orbitals. This would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Maps (MEPs) provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net In the case of this compound, an MEP would likely show a negative potential around the electronegative oxygen and halogen atoms, indicating sites prone to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms. researchgate.net This information is critical for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of a molecule and the influence of its environment.

Conformational Sampling for this compound would involve simulating the molecule's motion to explore its different possible three-dimensional arrangements (conformers). This is particularly important for flexible molecules, as their shape can significantly impact their reactivity and biological activity. The presence of the cyclopropyl (B3062369) ring and the chloroethyl chain suggests that multiple low-energy conformations could exist. An MD simulation would identify the most stable conformers and the energy barriers between them.

Solvent Effects are crucial as most chemical reactions occur in solution. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of how the solvent influences the molecule's conformation, stability, and reactivity. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. These simulations can provide insights that are difficult to obtain through experimental methods alone.

Future Directions and Emerging Research Opportunities for 1 1 Bromocyclopropyl 2 Chloroethan 1 One

Development of Sustainable and Green Chemistry Protocols for Synthesis

The development of environmentally benign synthetic routes to 1-(1-Bromocyclopropyl)-2-chloroethan-1-one (B6248991) is a key area of future research. Traditional methods for the synthesis of halogenated ketones often involve the use of hazardous reagents and generate significant waste. wikipedia.org Green chemistry approaches aim to mitigate these issues by focusing on atom economy, the use of safer solvents, and the reduction of energy consumption.

Future research in this area could focus on several promising strategies:

Catalytic Halogenation: Investigating the use of catalytic systems for the selective bromination and chlorination steps could significantly reduce the amount of halogenating agents required. This could involve the use of metal-based or organocatalysts to achieve high efficiency and selectivity.

Solvent-Free or Green Solvent Conditions: Exploring the synthesis of this compound under solvent-free conditions or in environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents would be a significant advancement. nih.gov Microwave-assisted organic synthesis is another avenue that could lead to faster and more energy-efficient reactions. mdpi.com

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Catalytic Halogenation | Reduced reagent usage, higher selectivity, lower waste generation. | Development of novel catalysts, optimization of reaction conditions. |

| Solvent-Free/Green Solvents | Minimized environmental impact, reduced health and safety risks. nih.gov | Screening of alternative reaction media, investigation of microwave-assisted synthesis. mdpi.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. | Design of multi-component reaction cascades, optimization of reaction parameters. |

Exploration of Photochemical and Electrochemical Transformations

The unique structural motifs of this compound make it an excellent candidate for exploration using photochemical and electrochemical methods. These techniques can offer novel reaction pathways that are often inaccessible through traditional thermal methods, leading to the synthesis of unique and valuable compounds.

Photochemical Transformations: The presence of a carbonyl group and carbon-halogen bonds suggests that this compound could be susceptible to a variety of photochemical reactions. For instance, enantioselective photocatalytic cycloadditions of aryl cyclopropyl (B3062369) ketones have been reported, suggesting the potential for similar transformations with this compound. nih.gov Future research could investigate:

Intramolecular Cyclizations: Light-induced intramolecular reactions could lead to the formation of complex polycyclic systems.

Radical Reactions: Photochemical initiation of radical reactions could enable novel carbon-carbon and carbon-heteroatom bond formations.

Degradation Studies: Understanding the photochemical degradation pathways of this compound is crucial for assessing its environmental fate.

Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative to traditional redox reactions. nih.gov For this compound, electrochemical approaches could be used for:

Reductive Dehalogenation: Selective removal of one or both halogen atoms could provide access to a range of new derivatives.

Oxidative Coupling Reactions: Electrochemical oxidation could facilitate coupling reactions with other organic molecules.

Synthesis of Heterocycles: Electrochemical methods can be employed for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

| Transformation Type | Potential Products/Applications | Key Research Focus |

| Photochemical Cycloadditions | Densely functionalized cyclopentane (B165970) structures. nih.gov | Investigation of catalyst systems, study of stereochemical outcomes. |

| Photochemical Radical Reactions | Novel functionalized molecules. | Exploration of reaction mechanisms, optimization of light sources and photosensitizers. |

| Electrochemical Reductive Dehalogenation | Synthesis of partially or fully dehalogenated derivatives. | Control of electrode potential, selection of appropriate electrolytes. |

| Electrochemical Oxidative Coupling | Formation of new carbon-carbon bonds. | Investigation of electrode materials, optimization of reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better reaction control, and easier scalability. d-nb.infomdpi.com The integration of the synthesis and subsequent transformations of this compound with flow chemistry platforms represents a significant area for future development.

Key research opportunities include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and minimize the handling of hazardous intermediates. wiley-vch.de

Automated Derivatization: An automated flow system could be used to rapidly generate a library of derivatives by reacting this compound with various nucleophiles or other reagents.

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy, would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.

| Flow Chemistry Application | Potential Benefits | Key Research Focus |

| Continuous Synthesis | Enhanced safety, improved reproducibility, easier scale-up. d-nb.infomdpi.com | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |

| Automated Derivatization | High-throughput synthesis of compound libraries, accelerated drug discovery. | Development of modular flow setups, integration with robotic systems. |

| In-line Analysis | Real-time reaction monitoring, rapid process optimization. | Implementation of PAT (Process Analytical Technology), development of feedback control loops. |

Investigations into Biocatalytic Applications for Selective Transformations (e.g., with haloalkane dehalogenases)

Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. nih.gov Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds and have shown great potential in various biotechnological applications. nih.govmuni.czresearchgate.net The presence of two different carbon-halogen bonds in this compound makes it an intriguing substrate for biocatalytic transformations.

Future research in this area could explore:

Enantioselective Dehalogenation: Haloalkane dehalogenases could potentially be used for the enantioselective removal of either the bromine or chlorine atom, leading to the synthesis of chiral building blocks. enantis.com

Regioselective Dehalogenation: Investigating the regioselectivity of different haloalkane dehalogenases towards the C-Br and C-Cl bonds could allow for the targeted synthesis of specific isomers.

Directed Evolution: Protein engineering and directed evolution techniques could be employed to develop novel haloalkane dehalogenases with enhanced activity and selectivity for this compound.

| Biocatalytic Approach | Potential Outcome | Key Research Focus |

| Enantioselective Dehalogenation | Production of optically pure building blocks. enantis.com | Screening of existing haloalkane dehalogenase libraries, optimization of reaction conditions (pH, temperature). |

| Regioselective Dehalogenation | Selective synthesis of mono-dehalogenated products. | Characterization of enzyme substrate specificity, computational modeling of enzyme-substrate interactions. |

| Directed Evolution | Development of highly efficient and selective biocatalysts. | High-throughput screening methods, rational enzyme design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.